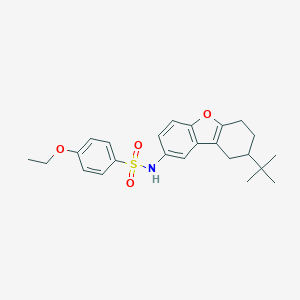
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide, commonly known as TAK-715, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases.
Mechanism of Action
TAK-715 works by inhibiting the activity of various enzymes and proteins, including p38 MAP kinase, which plays a crucial role in the inflammatory response. By inhibiting the activity of p38 MAP kinase, TAK-715 reduces inflammation and the associated symptoms. TAK-715 also inhibits the activity of other enzymes and proteins, such as COX-2 and MMP-9, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting the growth and proliferation of cancer cells, and improving bone health. TAK-715 has also been shown to have neuroprotective effects, protecting neurons from damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-715 is its high selectivity and specificity, meaning that it targets specific enzymes and proteins without affecting others. This makes it a valuable tool for studying the role of specific enzymes and proteins in disease development and progression. However, TAK-715 has some limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for TAK-715 research, including studying its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to optimize the synthesis of TAK-715 and improve its solubility and stability. Finally, TAK-715 could be used as a lead compound for the development of new drugs with similar mechanisms of action but improved pharmacological properties.
Conclusion:
TAK-715 is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It works by inhibiting the activity of various enzymes and proteins, reducing inflammation, inhibiting the growth and proliferation of cancer cells, and improving bone health. While TAK-715 has some limitations, it is a valuable tool for studying the role of specific enzymes and proteins in disease development and progression. There are several future directions for TAK-715 research, including studying its potential use in the treatment of other diseases and optimizing its synthesis and pharmacological properties.
Synthesis Methods
The synthesis of TAK-715 involves several steps, including the preparation of the starting materials, the synthesis of the intermediate compounds, and the final coupling reaction. The starting materials for TAK-715 synthesis are 4-ethoxybenzenesulfonyl chloride and 8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-amine. The intermediate compounds are prepared by various chemical reactions, including reduction, alkylation, and condensation. The final coupling reaction involves the reaction of the intermediate compounds to form TAK-715.
Scientific Research Applications
TAK-715 has been extensively studied for its potential use in the treatment of various diseases, including inflammation, cancer, and osteoporosis. It has been shown to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. TAK-715 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
4323-98-2 |
|---|---|
Molecular Formula |
C24H29NO4S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C24H29NO4S/c1-5-28-18-8-10-19(11-9-18)30(26,27)25-17-7-13-23-21(15-17)20-14-16(24(2,3)4)6-12-22(20)29-23/h7-11,13,15-16,25H,5-6,12,14H2,1-4H3 |
InChI Key |
RHMXJUBCCDYJFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281622.png)
![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
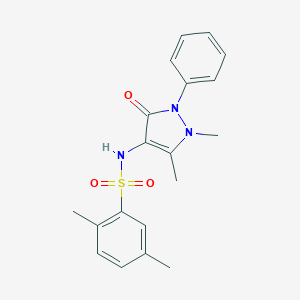
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)

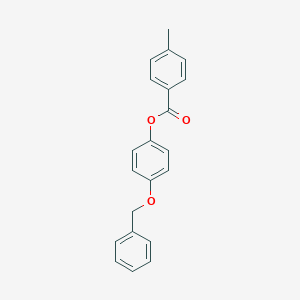

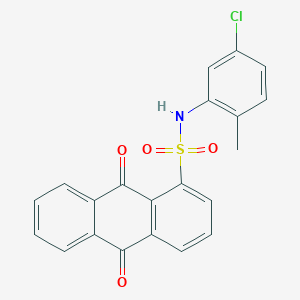
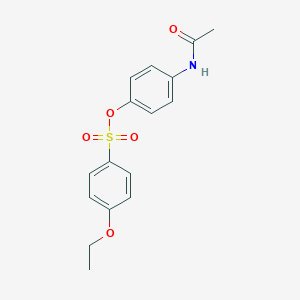
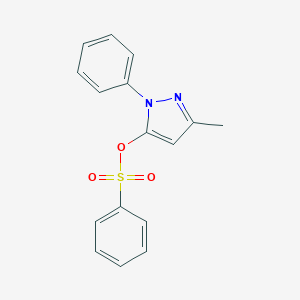
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)